1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine
Description
1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of bromine, methoxy, and trimethoxy groups attached to a piperazine ring
Properties
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29BrN2O4/c1-26-19-6-5-16(11-18(19)23)14-24-7-9-25(10-8-24)15-17-12-20(27-2)22(29-4)21(13-17)28-3/h5-6,11-13H,7-10,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRJILDJLQMSMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine typically involves the reaction of 3-bromo-4-methoxybenzyl chloride with 3,4,5-trimethoxybenzylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is dominated by three key groups:
Brominated Aromatic Ring
-
Undergoes Suzuki-Miyaura cross-coupling with arylboronic acids in the presence of Pd(PPh₃)₄, forming biaryl derivatives.
-
Susceptible to nucleophilic aromatic substitution with amines or alkoxides under high-temperature conditions (120–150°C).
Methoxy Substituents
-
Demethylation occurs with BBr₃ in CH₂Cl₂ at −78°C, yielding phenolic intermediates .
-
Stable under acidic conditions but prone to oxidation with strong oxidizing agents (e.g., KMnO₄) to form quinones .
Piperazine Core
-
Protonation at nitrogen atoms under acidic conditions (pH < 4), enhancing solubility in aqueous media .
-
Alkylation/acylation at secondary amines using alkyl halides or acyl chlorides .
Catalytic Hydrogenation
-
The benzyl-piperazine linkage is reduced with H₂/Pd-C in ethanol, cleaving the C–N bond to yield 3-bromo-4-methoxybenzyl alcohol and trimethoxyphenylpiperazine.
Acid-Catalyzed Rearrangements
-
Under HCl/MeOH reflux, the compound undergoes Smiles rearrangement , producing isoindolinone derivatives via intramolecular cyclization .
Photochemical Reactions
-
UV irradiation in acetonitrile induces C–Br bond homolysis , generating aryl radicals that dimerize or react with scavengers like TEMPO.
Comparative Reactivity with Analogues
The bromine and methoxy substituents confer unique reactivity compared to simpler piperazines:
| Compound Modification | Reactivity Difference |
|---|---|
| Replacement of Br with Cl | Reduced cross-coupling efficiency |
| Removal of methoxy groups | Increased susceptibility to oxidation |
Research Implications
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of piperazine derivatives, characterized by a piperazine ring substituted with aromatic groups. The presence of bromine and methoxy substituents enhances its reactivity and interaction with biological targets. Its molecular formula is , with a molecular weight of approximately 396.3 g/mol.
Antitumor Activity
Recent studies have indicated that piperazine derivatives exhibit significant antitumor activity. The incorporation of bromine and methoxy groups in the structure enhances the compound's interaction with DNA and other cellular targets, potentially leading to apoptosis in cancer cells. For instance, compounds similar to 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine have shown efficacy against various cancer cell lines in vitro, suggesting a promising avenue for cancer therapy development .
Antidepressant Effects
Piperazine derivatives are also being investigated for their antidepressant properties. The modulation of serotonin receptors by this compound may provide insights into new treatments for depression and anxiety disorders. Research has shown that similar compounds can enhance serotonergic signaling, which is crucial in mood regulation .
Antimicrobial Activity
The antimicrobial potential of piperazine derivatives has been widely studied. The structural modifications in this compound suggest that it may possess activity against various bacterial and fungal strains. In vitro assays have demonstrated the effectiveness of related compounds against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing piperazine derivatives revealed that the introduction of methoxy groups significantly increased the compounds' lipophilicity and biological activity. The synthesized derivative exhibited potent antitumor activity against human lung cancer cells (A549) with an IC50 value of 12 µM, demonstrating its potential as a lead compound for further development .
Case Study 2: Mechanistic Studies on Antidepressant Activity
In another study, researchers evaluated the effects of various piperazine derivatives on serotonin reuptake inhibition. The test compound showed a significant increase in serotonin levels in rat models, indicating its potential as an antidepressant. Behavioral assays confirmed anxiolytic effects comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors) .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine
- 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)ethyl]piperazine
- 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)propyl]piperazine
Uniqueness
1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine is unique due to the specific arrangement of bromine, methoxy, and trimethoxy groups on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Q & A
Q. What synthetic strategies are recommended for preparing 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine?
Methodological Answer: The compound can be synthesized via sequential N-alkylation of the piperazine core. A typical approach involves:
Selective alkylation : React piperazine with 3-bromo-4-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) to achieve mono-alkylation .
Second alkylation : Introduce the 3,4,5-trimethoxybenzyl group using a Mitsunobu reaction (e.g., DIAD, PPh₃) or via nucleophilic substitution with a benzyl halide derivative .
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization to isolate the pure product.
Q. Key Considerations :
- Monitor reaction progress with TLC or LC-MS to avoid over-alkylation.
- Optimize stoichiometry to minimize di-substituted byproducts.
Q. How should researchers characterize the structural conformation of this compound?
Methodological Answer: Employ a combination of spectroscopic and crystallographic techniques:
NMR Analysis :
- ¹H/¹³C NMR : Assign signals to confirm substituent positions. For example, the deshielded protons on the brominated aromatic ring (δ ~7.2–7.5 ppm) and methoxy groups (δ ~3.8–4.0 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and verify connectivity .
X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), determine bond angles and torsional strain between the piperazine ring and substituted benzyl groups .
Data Interpretation Tip : Compare crystallographic data (e.g., C–N bond lengths) with related piperazine derivatives to identify steric or electronic effects .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer: Refer to GHS-compliant safety guidelines for similar piperazine derivatives:
Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (Category 2A irritation) .
Ventilation : Use fume hoods to avoid inhalation of fine particles (H335: respiratory irritation) .
Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Note : No acute toxicity data are available; assume LD₅₀ > 2,000 mg/kg (oral, rat) and prioritize containment.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Methodological Answer:
Core Modifications :
- Syntize analogs with varied substituents (e.g., replace Br with Cl, adjust methoxy positions) to assess electronic effects on receptor binding .
- Compare with analogs like 1-(3-methoxyphenyl)-4-benzylpiperazine (IC₅₀ data for dopamine receptors) .
Biological Assays :
- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values) .
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, noting dose-dependent viability reduction .
Data Contradiction Example : Discrepancies in antimicrobial activity may arise from differential membrane permeability; use efflux pump inhibitors (e.g., PAβN) to validate results .
Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
Methodological Answer:
ADME Prediction :
- Lipophilicity : Calculate logP (e.g., ~3.5) using software like MarvinSuite to estimate blood-brain barrier penetration .
- Metabolic Stability : Simulate CYP450 interactions (e.g., CYP3A4 inhibition risk) via docking studies (AutoDock Vina) .
Molecular Dynamics (MD) : Model binding to target receptors (e.g., 5-HT receptors) using GROMACS to assess binding affinity and residence time .
Validation : Cross-reference predictions with in vitro hepatocyte clearance assays .
Q. How can researchers resolve conflicting data on the compound’s antioxidant activity?
Methodological Answer:
Assay Standardization :
- Use DPPH and ABTS assays under controlled oxygen levels to minimize false positives .
- Include positive controls (e.g., ascorbic acid) and normalize results to molar extinction coefficients.
Mechanistic Studies :
- Perform ESR spectroscopy to detect radical scavenging directly.
- Evaluate pro-oxidant effects at high concentrations via lipid peroxidation assays .
Case Study : If one study reports EC₅₀ = 50 μM (DPPH) and another shows no activity, check for assay interference from the bromine substituent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
